![molecular formula C15H12BrNO4S B2962109 N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034342-38-4](/img/structure/B2962109.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide is an organic compound that features a bifuran moiety linked to a bromobenzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the bromobenzenesulfonamide group: This step involves the reaction of the bifuran intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromobenzenesulfonamide group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and exhibit therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzenesulfonamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-iodobenzenesulfonamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-fluorobenzenesulfonamide
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(21-12)11-7-8-20-10-11/h1-8,10,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJBLWDRZEYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
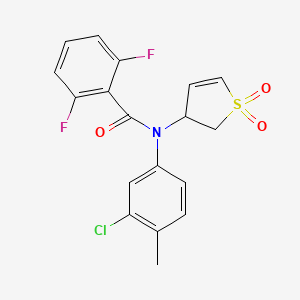
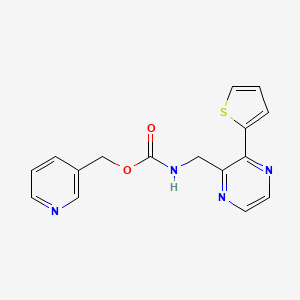
![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide](/img/structure/B2962031.png)
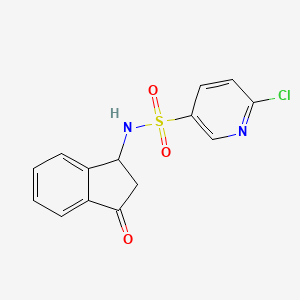
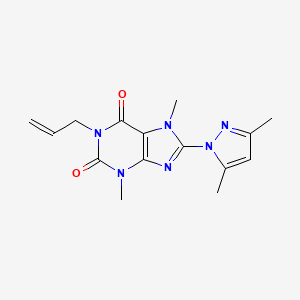
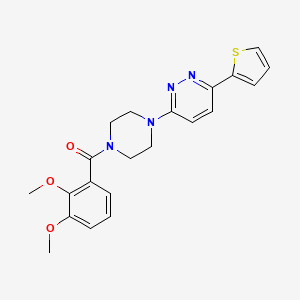
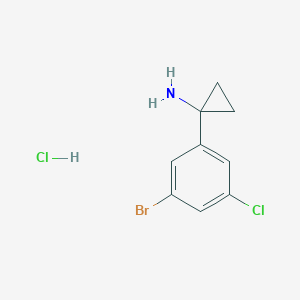
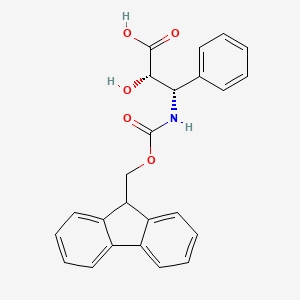
![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)
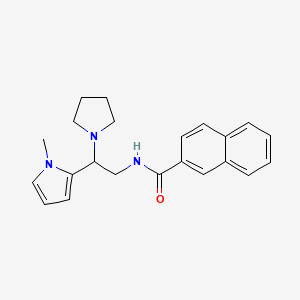
amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)
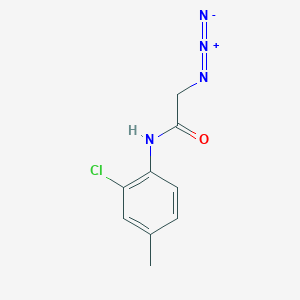
![2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2962049.png)
